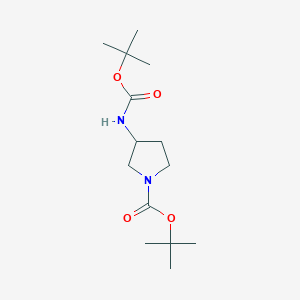

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate is a Boc-protected pyrrolidine derivative widely used as an intermediate in medicinal chemistry, particularly in the synthesis of selective neuronal nitric oxide synthase (nNOS) inhibitors. Its structure features a pyrrolidine ring with two tert-butoxycarbonyl (Boc) groups: one at the 1-position and another on the amino group at the 3-position. This dual protection enhances stability during synthetic procedures while allowing selective deprotection for further functionalization .

Properties

IUPAC Name |

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-10-7-8-16(9-10)12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTOCWURUBEKBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine . The reaction typically involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. This method allows for continuous production and improved efficiency compared to traditional batch processes .

Chemical Reactions Analysis

Protection and Deprotection Reactions

The compound’s Boc groups enable controlled protection and deprotection strategies, critical for multi-step syntheses.

Boc Deprotection

-

Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Boc Protection

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O) with bases like sodium carbonate.

Coupling Reactions

The compound participates in cross-coupling reactions, facilitating the synthesis of complex heterocycles.

Buchwald–Hartwig Amination

-

Catalysts : Pd(dba)₂ or Pd(OAc)₂ with BINAP ligand.

-

Substrates : Aryl halides (e.g., 2-chloro-3-bromoanisole).

-

Conditions : Toluene at 100°C under nitrogen, yielding arylaminopyrrolidine derivatives .

| Reagent | Catalyst System | Yield | Product Application |

|---|---|---|---|

| 2-Chloro-3-bromoanisole | Pd(dba)₂/BINAP/NaOtBu | 62% | Kinase inhibitors |

Substitution Reactions

The hydroxyl and amino groups undergo nucleophilic substitutions, enabling structural diversification.

Hydroxyl Group Functionalization

-

Reagents : Tosyl chloride, mesyl chloride, or acyl chlorides.

Amino Group Alkylation/Acylation

-

Reagents : Alkyl halides or anhydrides.

Hydrogenation and Reduction

The pyrrolidine ring and Boc groups are stable under hydrogenation conditions, enabling selective reductions.

Catalytic Hydrogenation

-

Catalysts : Pd/C or Raney Ni.

Cyclization Reactions

The compound serves as a precursor for bicyclic systems via intramolecular cyclization.

Ring-Closing Metathesis (RCM)

-

Catalysts : Grubbs 2nd-generation catalyst.

Acid/Base-Mediated Rearrangements

The Boc-protected amino group stabilizes intermediates during sigmatropic rearrangements.

Cope/Hofmann Rearrangements

-

Reagents : Strong bases (e.g., LDA) or hypervalent iodine reagents.

Table 1: Representative Reaction Conditions and Yields

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O, Na₂CO₃ | CHCl₃ | 0–25°C | 98% | |

| Buchwald–Hartwig | Pd(dba)₂, BINAP, NaOtBu | Toluene | 100°C | 62% | |

| Catalytic Hydrogenation | Pd/C, H₂ | MeOH | 25°C | 95% |

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis

The compound serves as a versatile building block in the synthesis of various complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with potential biological activities.

2. Protection of Amino Acids

The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to protect amine functionalities during chemical reactions, facilitating the selective functionalization of other reactive sites.

Biological Applications

1. Medicinal Chemistry

Research has indicated that tert-butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate exhibits potential therapeutic properties, particularly in the development of drugs targeting neurological disorders and cancer.

2. Neuroprotective Effects

Studies suggest that derivatives of this compound may provide neuroprotective effects by interacting with biological macromolecules and modulating pathways involved in neurodegeneration.

Case Study 1: Neuroprotection Against Amyloid-Beta Toxicity

In vitro studies demonstrated that compounds related to this compound significantly improved cell viability in neuronal cultures exposed to amyloid-beta (Aβ), a key player in Alzheimer's disease pathology. The compound reduced inflammatory markers and apoptosis rates, suggesting its potential as a neuroprotective agent.

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that it could inhibit cell proliferation through apoptosis induction, making it a candidate for further drug development.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis and can be removed under mild acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structural Analogues

tert-Butyl 3-acetoxy-4-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate (9)

- Modification : Acetoxy group at the 3-position.

- Synthesis: Mitsunobu reaction (PPh₃, DIAD, acetic acid; 49% yield).

- Impact : The acetoxy group increases electrophilicity, facilitating nucleophilic substitutions. However, reduced polarity compared to hydroxyl derivatives may lower aqueous solubility .

tert-Butyl 3-(allyloxy)-4-((6-(benzyl(tert-butoxycarbonyl)amino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate (11)

- Modification : Allyloxy group at the 3-position.

- Synthesis : Alkylation with allyl bromide (99% yield).

- Impact: The allyl group enables further functionalization via olefin cross-metathesis or oxidation. Its hydrophobic nature enhances blood-brain barrier permeability, critical for nNOS inhibitors .

tert-Butyl 3-(2-aminoethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate ((±)-19)

- Modification: Aminoethoxy side chain at the 3-position.

- Synthesis : Reductive amination of azide precursor (±)-18 (Pd/C, H₂).

- Impact : The primary amine enhances solubility in polar solvents and provides a site for conjugation (e.g., prodrug strategies) .

Functional Group Analysis and Reactivity

Physicochemical and Pharmacokinetic Properties

- Main compound : High logP (~3.5 estimated) due to dual Boc groups; moderate solubility in organic solvents (e.g., DCM, THF).

- Fluorinated analogues (e.g., 23 in ): Incorporation of 3-fluorophenethyl groups increases metabolic stability and electronegativity, improving target affinity .

- Hydroxylated derivatives (e.g., (±)-16 in ): Polar hydroxyl groups improve aqueous solubility but may reduce membrane permeability .

Biological Activity

tert-Butyl 3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, also known as tert-butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

- IUPAC Name: tert-butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate

- Chemical Formula: C15H29N3O4

- Molecular Weight: 315.42 g/mol

- CAS Number: 2306246-55-7

- Purity: 97% .

The biological activity of the compound is primarily attributed to its electrophilic nature, allowing it to interact with various biological targets. Electrophilic compounds can modify thiol groups in proteins, leading to changes in protein function and cellular signaling pathways. This reactivity is essential for the compound's potential therapeutic effects, including anti-inflammatory and anticancer activities .

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure of this compound suggests that it may possess similar antibacterial properties due to its ability to disrupt bacterial cell wall synthesis .

Anticancer Potential

The compound's electrophilic nature may also contribute to its anticancer properties. Research indicates that electrophilic species can induce oxidative stress in cancer cells, leading to apoptosis. In vitro studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell survival and growth .

Study on Electrophilic Reactivity

A study focused on the reactivity of various electrophilic compounds demonstrated a positive correlation between electrophilic reactivity and cytotoxicity in cancer cell lines. The findings suggest that modifications in the structural backbone of such compounds can significantly affect their metabolic stability and reactivity profiles .

Antimicrobial Screening

In a screening of various pyrrolidine derivatives, several were identified as effective against multidrug-resistant bacterial strains. The structure of this compound positions it as a candidate for further exploration in the development of new antimicrobial agents .

Data Summary

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (R)-3-(aminomethyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate |

| Chemical Formula | C15H29N3O4 |

| Molecular Weight | 315.42 g/mol |

| CAS Number | 2306246-55-7 |

| Purity | 97% |

| Antimicrobial Activity | Effective against MRSA |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Q. Table 1. Synthetic Conditions for Common Intermediates

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, TEA, DCM, 0–20°C | 78–92% | |

| Deprotection | TFA/DCM (1:1), 0°C, 30 min | >90% |

Q. Table 2. NMR Data for Structural Confirmation

| Proton | δ (ppm) in CDCl₃ | Multiplicity | Assignment |

|---|---|---|---|

| Boc CH₃ | 1.40–1.60 | Singlet | C(CH₃)₃ |

| N-CH₂ | 3.10–3.70 | Multiplet | Pyrrolidine N-CH₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.